molecular formula C30H32N6O2 B13436927 1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone

1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone

Cat. No.: B13436927
M. Wt: 508.6 g/mol
InChI Key: WFHGBYUOBHZJEC-NSOVKSMOSA-N
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Description

1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone is a complex organic compound featuring a biphenyl core with imidazole and pyrrolidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds .

Scientific Research Applications

1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone involves its interaction with specific molecular targets and pathways. The imidazole groups can bind to metal ions, influencing enzymatic activity and cellular processes. The biphenyl core provides structural stability, while the pyrrolidine groups enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone is unique due to its combination of biphenyl, imidazole, and pyrrolidine groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C30H32N6O2

Molecular Weight

508.6 g/mol

IUPAC Name

1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C30H32N6O2/c1-19(37)35-15-3-5-27(35)29-31-17-25(33-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26-18-32-30(34-26)28-6-4-16-36(28)20(2)38/h7-14,17-18,27-28H,3-6,15-16H2,1-2H3,(H,31,33)(H,32,34)/t27-,28-/m0/s1

InChI Key

WFHGBYUOBHZJEC-NSOVKSMOSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C

Canonical SMILES

CC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C

Origin of Product

United States

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